molecular formula C32H51NO4 B1159034 Daphnilongeridine CAS No. 922522-15-4

Daphnilongeridine

Cat. No. B1159034
CAS RN: 922522-15-4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daphnilongeridine is a natural compound isolated from the branch of Daphniphyllum macropodum Miq . It belongs to the alkaloids family . The molecular formula of Daphnilongeridine is C32H51NO4 .


Molecular Structure Analysis

The molecular structure of Daphnilongeridine is complex. It includes a bridged 6,6-bicyclic system, as well as 5- and 7-membered rings . The IUPAC name for Daphnilongeridine is [ (1S,2S,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8- [2- [ (1S,2R,3R,7R,10S,11R,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo [8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo [3.2.1]octan-2-yl] acetate .


Physical And Chemical Properties Analysis

Daphnilongeridine is a powder with a molecular weight of 513.8 . Its solubility has been reported in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Cytotoxicity in Cancer Research

Daphnilongeridine has been identified to exhibit cytotoxic properties against several tumor cell lines. With IC(50) values ranging from 2.4-9.7 µM, it shows potential as a candidate for cancer therapy studies . Its ability to inhibit the growth of cancer cells can be pivotal in the development of new chemotherapeutic agents.

Biological Activity Studies

Research into the biological activity of Daphnilongeridine extends to its effects on human microvascular endothelial cells, with an IC(50) of 2.7 µM . This suggests that Daphnilongeridine could be significant in studying vascular biology and related pathologies.

Chemical Property Analysis

The chemical properties of Daphnilongeridine, such as its solubility in various organic solvents and stability under different storage conditions, are crucial for researchers. These properties are essential for designing experiments and determining the compound’s suitability for various applications .

Environmental Impact Research

While specific studies on Daphnilongeridine’s environmental impact are not readily available, the broader category of pharmaceuticals and their residues are known to affect ecosystems. Research into similar compounds can provide insights into how Daphnilongeridine might interact with environmental elements and the potential risks involved .

Molecular Biology Applications

In molecular biology, Daphnilongeridine’s structure and function can be studied to understand its interaction with biological macromolecules. This can lead to insights into the mechanisms of action at the molecular level and contribute to the field of drug design .

Synthetic Chemistry Research

Synthetic chemists may explore the complex structure of Daphnilongeridine to develop synthetic analogs with enhanced properties or reduced toxicity. This research can contribute to the synthesis of new compounds with potential industrial applications .

Phytochemistry and Ethnopharmacology

As an alkaloid isolated from the branch of Daphniphyllum macropodum Miq., Daphnilongeridine’s role in traditional medicine and its phytochemical context can be a rich field of study. Researchers can explore its traditional uses and potential for integration into modern pharmacopeia .

Safety and Hazards

The safety data sheet for Daphnilongeridine suggests that it may cause eye and skin irritation upon contact, and may be harmful if swallowed or inhaled . In case of exposure, it is recommended to flush the affected area with water and seek medical attention .

properties

IUPAC Name

[(1S,2S,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3R,7R,10S,11R,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3/t20-,21-,22+,23-,24+,25+,26-,27-,28+,29+,30+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBLZPKBXFEWGF-FCEQYDTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3CCC45C3NC1C2(C4CCC5)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@@]45[C@@H]3N[C@@H]1[C@@]2([C@@H]4CCC5)CC[C@H]6[C@@]7(CC[C@@H]([C@]6([C@@H](O7)O)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H51NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91885237

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.